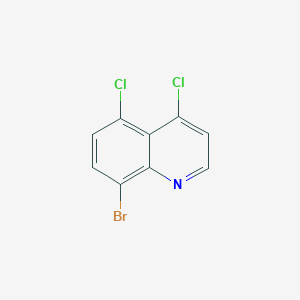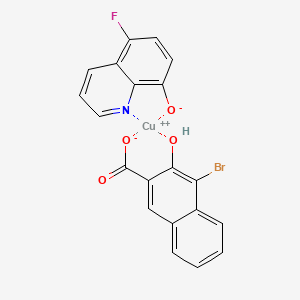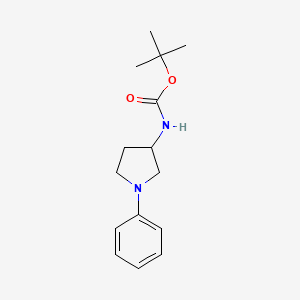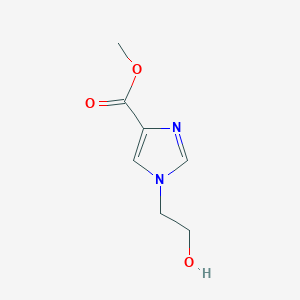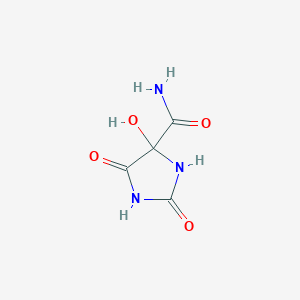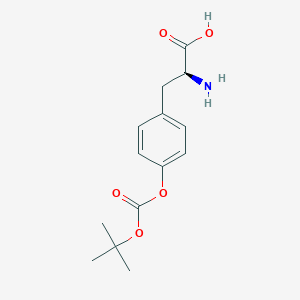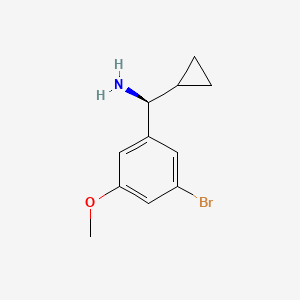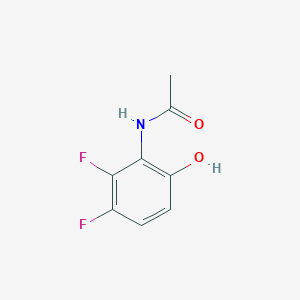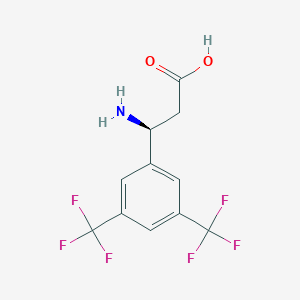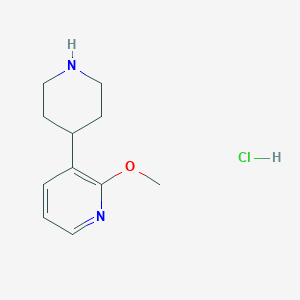
2-Methoxy-3-(piperidin-4-yl)pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3-(piperidin-4-yl)pyridine hydrochloride is a chemical compound with the molecular formula C11H17ClN2O It is a derivative of pyridine, featuring a methoxy group at the second position and a piperidinyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(piperidin-4-yl)pyridine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxypyridine and 4-piperidone.
Formation of Intermediate: The 4-piperidone is reacted with a suitable reducing agent, such as sodium borohydride, to form 4-piperidinol.
Coupling Reaction: The 4-piperidinol is then coupled with 2-methoxypyridine using a coupling agent like phosphorus oxychloride (POCl3) under reflux conditions.
Hydrochloride Formation: The final product is obtained by treating the coupled product with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH)
Major Products Formed
Oxidation: N-oxides of 2-Methoxy-3-(piperidin-4-yl)pyridine
Reduction: Reduced forms of the compound, such as 2-methoxy-3-(piperidin-4-yl)pyridine
Substitution: Derivatives with substituted groups replacing the methoxy group
Wissenschaftliche Forschungsanwendungen
2-Methoxy-3-(piperidin-4-yl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Wirkmechanismus
The mechanism of action of 2-Methoxy-3-(piperidin-4-yl)pyridine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidinyl group can enhance binding affinity to certain biological targets, while the methoxy group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-3-(piperidin-4-yl)pyridine
- 3-(Piperidin-4-yl)pyridine
- 2-Methoxy-3-(piperidin-4-yl)quinoline
Uniqueness
2-Methoxy-3-(piperidin-4-yl)pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and piperidinyl groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C11H17ClN2O |
|---|---|
Molekulargewicht |
228.72 g/mol |
IUPAC-Name |
2-methoxy-3-piperidin-4-ylpyridine;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-14-11-10(3-2-6-13-11)9-4-7-12-8-5-9;/h2-3,6,9,12H,4-5,7-8H2,1H3;1H |
InChI-Schlüssel |
WAHXPJJSGXWDMY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC=N1)C2CCNCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


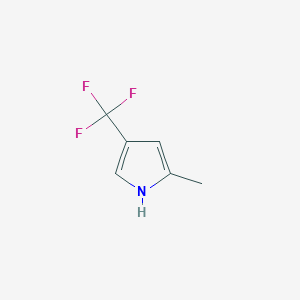
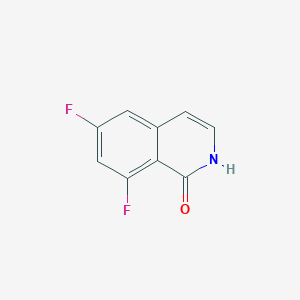
![4-(((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B12834401.png)

